Ethyl 2-acetylthiazole-4-carboxylate
Overview
Description
Ethyl 2-acetylthiazole-4-carboxylate is a heterocyclic compound containing both sulfur and nitrogen atoms in its structureThe compound has a molecular formula of C8H9NO3S and a molecular weight of 199.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-acetylthiazole-4-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions for 24 hours . The progress of the reaction is monitored using thin-layer chromatography (TLC) with a petroleum ether and ethyl acetate solvent system.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetylthiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-acetylthiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent against multidrug-resistant strains.
Industry: The compound is used in the development of new materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-acetylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. For example, it has been shown to inhibit UDP-N-acetylmuramate/L-alanine ligase, an enzyme involved in bacterial cell wall synthesis . This inhibition leads to the disruption of bacterial growth and proliferation.
Comparison with Similar Compounds
Ethyl 2-acetylthiazole-4-carboxylate can be compared with other similar compounds, such as:
2-Acetylthiazole: A simpler thiazole derivative with similar chemical properties but lacking the carboxylate group.
Mthis compound: A methyl ester analog with slightly different reactivity and solubility properties.
2-Aminothiazole: A related compound with an amino group instead of an acetyl group, known for its broad-spectrum biological activities.
Properties
IUPAC Name |
ethyl 2-acetyl-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-3-12-8(11)6-4-13-7(9-6)5(2)10/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRRJINEWZWGLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433760 | |
Record name | Ethyl 2-acetyl-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160060-21-9 | |
Record name | Ethyl 2-acetyl-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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